
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide, also known as Compound 25, is a novel small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. Compound 25 was first synthesized in 2014 by a team of researchers at the University of Illinois, and since then, it has been the subject of several studies investigating its mechanism of action and potential uses in the field of medicine.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 is not fully understood, but studies have shown that it acts on several cellular pathways involved in cell growth and survival. It has been found to inhibit the activity of several enzymes involved in cancer cell growth and to activate certain proteins that promote apoptosis in cancer cells. It has also been found to protect neurons from oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases.
Biochemical and physiological effects:
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 has been found to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to protect neurons from oxidative stress and inflammation. In vivo studies have shown that it can inhibit tumor growth in animal models and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 is that it has been shown to be effective in vitro and in vivo, which means it has potential as a therapeutic agent. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study. However, one limitation is that the synthesis method is complex and requires several steps, which can make it difficult to produce large quantities of the compound. Another limitation is that more research is needed to fully understand its safety and efficacy in humans.
Future Directions
There are several future directions for research on N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25. One direction is to further investigate its potential as a cancer therapy. This could involve testing its efficacy in different types of cancer and in combination with other therapies. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. This could involve testing its efficacy in animal models and in clinical trials. Other future directions could include investigating its potential as a therapy for other diseases, such as autoimmune diseases, and further optimizing the synthesis method to improve yield and purity.
Synthesis Methods
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 involves a multi-step process that starts with the reaction of 3-chloro-4-methylphenyl isocyanate with 2-hydroxyethylamine to form the intermediate compound N-(3-chloro-4-methylphenyl)-N'-2-hydroxyethylurea. This intermediate is then reacted with 1-naphthaldehyde to form the final product, N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 has been found to have potential therapeutic applications in several areas of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide 25 has been found to have neuroprotective effects, which means it can protect neurons from damage and death. This makes it a potential candidate for the development of new treatments for these diseases.
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-13-9-10-15(11-18(13)22)24-21(27)20(26)23-12-19(25)17-8-4-6-14-5-2-3-7-16(14)17/h2-11,19,25H,12H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGMHWQBMMYJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2870757.png)
![N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2870758.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2870759.png)
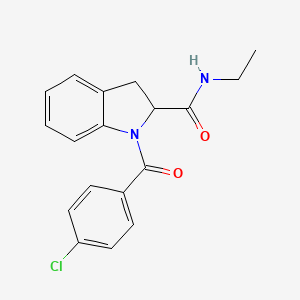
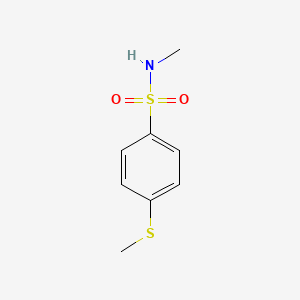
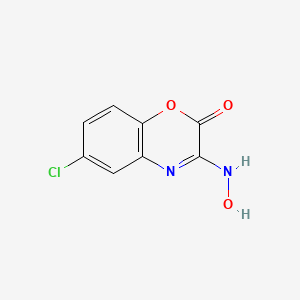


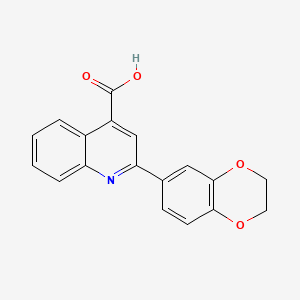
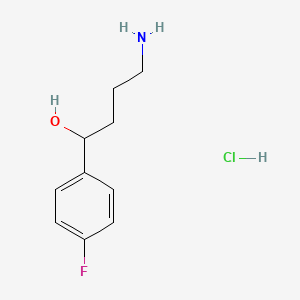
methanone](/img/structure/B2870772.png)
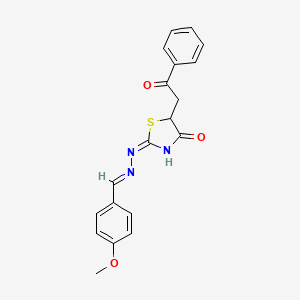
![3,4,5-trimethoxy-N-[4-[[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2870776.png)
